molecular formula C23H26F2N4O3 B2957397 N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-41-6

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2957397
CAS RN: 921924-41-6
M. Wt: 444.483
InChI Key: GUWJJHJNVJFUQW-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as Difluoro oxalamide, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in recent years due to its potential applications in various fields of research.

Scientific Research Applications

Chemical Synthesis and Reactivity

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, as a complex organic compound, can be involved in various chemical reactions and synthetic processes. A novel one-pot synthetic approach leading to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related precursors via classical and new rearrangement sequences highlights the chemical reactivity and potential utility of such compounds in synthesizing oxalamide derivatives, which could have varied applications including in medicinal chemistry (Mamedov et al., 2016).

Pharmacological Potential

The structure of N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide suggests it may possess significant pharmacological potential. Compounds with similar structural features have been explored for their roles in neurokinin-1 receptor antagonism, which is relevant in clinical contexts such as emesis and depression treatment. For example, a compound with a high affinity for the h-NK(1) receptor demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in these areas, indicating the therapeutic potential of structurally related compounds (Harrison et al., 2001).

Role in Sleep Regulation

Research on orexin receptors, which play a crucial role in the regulation of sleep and wakefulness, has led to the development of antagonists that can promote sleep by inhibiting these receptors. A compound structurally related to N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide might exhibit similar biological activities, offering insights into the development of new sleep aids or treatments for sleep disorders (Dugovic et al., 2009).

Antitumor Activities

The antitumor activities of compounds containing parts of the structure similar to N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide have been evaluated, with some showing moderate to high levels of activity against various cancer cell lines. This suggests the potential for compounds with the N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide structure to be developed as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-4-3-17(24)13-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJJHJNVJFUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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